molecular formula C9H7BrClN3 B2802597 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole CAS No. 1781592-70-8

5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Cat. No. B2802597
CAS RN: 1781592-70-8
M. Wt: 272.53
InChI Key: CHNAFJJJWGZXIE-UHFFFAOYSA-N
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Description

“5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as boronic acids and their derivatives are synthesized either by the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-Bromo-2-chloropyridine, has been reported . It has an empirical formula of C5H3BrClN and a molecular weight of 192.44 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the utility of triazole derivatives in synthesizing compounds with significant antibacterial properties. For instance, the synthesis of heterocyclic systems containing a bridged nitrogen atom, such as 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, showcases the potential of these compounds in developing new antibacterial agents. These compounds were confirmed through various analytical methods and exhibited notable antibacterial activities (Hui et al., 2000).

Similarly, the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a 1,2,4-Triazolo nucleus has been explored for antimicrobial activity. These compounds showed significant inhibition on bacterial and fungal growth, highlighting the triazole core's role in enhancing antimicrobial efficacy (Purohit et al., 2011).

Physicochemical Properties

Research into the physicochemical properties of triazole derivatives reveals their potential in various applications. The study on new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols has shown that these compounds possess high yields and significant antibacterial activity towards a range of microorganisms. This suggests their potential as broad-spectrum antibiotics competing with established drugs like kanamycin (Unnamed authors, 2020).

properties

IUPAC Name

5-bromo-3-(2-chlorophenyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c1-14-9(10)12-8(13-14)6-4-2-3-5-7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNAFJJJWGZXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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